2-chloro-5-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-({[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID involves several steps:
Formation of the pyrazole ring: This is typically achieved by reacting 3-chlorobenzaldehyde with hydrazine hydrate and acetic acid to form 3-chlorophenylhydrazine.
Cyclization: The 3-chlorophenylhydrazine is then reacted with ethyl acetoacetate to form the pyrazole ring.
Substitution: The resulting compound undergoes chlorination to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of 2-CHLORO-5-({[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID typically involves large-scale batch reactions using the same synthetic routes described above, but optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-({[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzoic acid moiety.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine gas or N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-CHLORO-5-({[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-CHLORO-5-({[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID involves inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are mediators of pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness
2-CHLORO-5-({[(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID is unique due to its specific chemical structure, which allows for targeted inhibition of COX enzymes and its effectiveness in veterinary applications .
Properties
Molecular Formula |
C18H13Cl2N3O3 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-chloro-5-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13Cl2N3O3/c1-10-15(9-21-12-5-6-16(20)14(8-12)18(25)26)17(24)23(22-10)13-4-2-3-11(19)7-13/h2-9,22H,1H3,(H,25,26) |
InChI Key |
KPSVUPACXIHXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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